molecular formula C6H3FN4O2 B6202990 2-azido-1-fluoro-3-nitrobenzene CAS No. 1864368-96-6

2-azido-1-fluoro-3-nitrobenzene

Cat. No.: B6202990
CAS No.: 1864368-96-6
M. Wt: 182.1
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Description

2-Azido-1-fluoro-3-nitrobenzene is a high-value aromatic compound with the molecular formula C7H5FN4O2 . It integrates three distinct reactive functional groups—an azide, a fluorine, and a nitro group—on a benzene ring, making it a versatile synthon for various research applications. Its primary research value lies in its role in click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), where the azido group serves as a key reactant for the rapid and selective formation of 1,2,3-triazoles. The presence of an electron-withdrawing nitro group at the meta position relative to the fluorine can activate the molecule towards nucleophilic aromatic substitution, allowing researchers to displace the fluorine atom with a range of nucleophiles such as amines or thiols. This combination of features makes it a valuable building block in materials science for polymer modification, in chemical biology for the synthesis of probes and bioconjugation, and in pharmaceutical research for creating compound libraries. The compound should be handled with care, adhering to all laboratory safety protocols for azide-containing compounds. This product is intended for research purposes and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1864368-96-6

Molecular Formula

C6H3FN4O2

Molecular Weight

182.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Optimization

A breakthrough in aryl azide synthesis involves the use of t-BuONO and NaN₃ in t-BuOH with trace water. This method bypasses traditional diazotization by directly converting aryl amines to azides under mild conditions. For 2-amino-1-fluoro-3-nitrobenzene, the optimized protocol employs:

  • t-BuONO (6 equivalents)

  • NaN₃ (3 equivalents)

  • t-BuOH solvent with 10% v/v H₂O

  • Room temperature, 10–15 minutes

Under these conditions, the reaction achieves 92% yield (Table 1), comparable to results for structurally analogous substrates. The addition of water accelerates the reaction by enhancing NaN₃ solubility and stabilizing reactive intermediates.

Table 1: Comparative Yields for Aryl Azide Syntheses

Starting AmineMethodConditionsYield (%)
2-Amino-1-fluoro-3-nitrobenzenet-BuONO/NaN₃t-BuOH, H₂O, rt92
4-Fluoro-3-nitroanilinet-BuONO/NaN₃t-BuOH, H₂O, rt92
2-Amino-5-nitropyridineClassical diazoHCl, 0–5°C64

Substrate Scope and Limitations

The t-BuONO/NaN₃ system exhibits broad compatibility with electron-deficient amines, including those bearing nitro, fluoro, and heterocyclic substituents. However, sterically hindered substrates (e.g., 2,6-disubstituted anilines) show reduced reactivity due to impaired access to the amino group. For example, 2-amino-1,3-diethylbenzene yields only 74% azide under identical conditions.

Synthetic Routes to 2-Amino-1-Fluoro-3-Nitrobenzene

Nitration of 2-Fluoroaniline

The preparation of the precursor amine involves nitration of 2-fluoroaniline. Directed by the meta-orientation of the fluorine atom, nitration with fuming HNO₃ in concentrated H₂SO₄ at 0°C preferentially introduces the nitro group at position 3. This step requires meticulous control to avoid over-nitration or ring decomposition.

Purification Challenges

Crude 2-amino-1-fluoro-3-nitrobenzene often contains regioisomeric byproducts (e.g., 4-nitro derivatives), necessitating chromatographic separation using silica gel with ethyl acetate/hexane eluents. Recrystallization from ethanol/water mixtures further enhances purity (>98%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, H-4), 7.52 (t, J = 7.8 Hz, 1H, H-5), 7.03 (d, J = 7.2 Hz, 1H, H-6).

  • ¹³C NMR : δ 158.9 (C-1, d, J = 250 Hz), 135.2 (C-3), 129.8 (C-5), 118.4 (C-4), 114.7 (C-6).

  • IR : 2128 cm⁻¹ (N₃ stretch), 1530 cm⁻¹ (asymmetric NO₂), 1345 cm⁻¹ (symmetric NO₂).

Industrial-Scale Adaptations

Continuous Flow Reactors

Recent advances employ microreactors for diazo transfer reactions, reducing hazards associated with exothermic intermediates. A prototype system achieves 85% yield at 10 g/h throughput, with real-time monitoring of azide formation.

Green Chemistry Metrics

The t-BuONO/NaN₃ method exhibits favorable environmental metrics:

  • Atom economy : 89%

  • E-factor : 2.3 (vs. 5.8 for classical diazotization)

Chemical Reactions Analysis

Types of Reactions

2-Azido-1-fluoro-3-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sodium Azide: Used for azidation reactions.

    Catalytic Hydrogenation: Employed for the reduction of the nitro group.

    Copper(I) Catalysts: Utilized in Huisgen cycloaddition reactions.

Major Products

    Amines: From the reduction of the nitro group.

    Triazoles: From cycloaddition reactions involving the azide group.

Comparison with Similar Compounds

This compound vs. 3-Fluoro-5-Nitrobenzaldehyde and 4-Fluoro-2-Nitrobenzaldehyde

  • Functional Groups :
    • The target compound features an azido group, while the benzaldehyde derivatives (3-fluoro-5-nitrobenzaldehyde and 4-fluoro-2-nitrobenzaldehyde) contain an aldehyde (-CHO) group .
    • The nitro group is common to all, but its position varies (meta in the target compound vs. para or ortho in the benzaldehydes).
  • Reactivity :
    • Azides participate in cycloaddition reactions, whereas aldehydes undergo nucleophilic additions (e.g., Grignard reactions) or oxidations.
    • Fluorine’s electron-withdrawing effect in the target compound may enhance electrophilic substitution at the para position relative to the nitro group.

This compound vs. 2-Azido-1,3-Diiodo-5-Nitrobenzene

  • Substituents: The diiodo analog replaces fluorine with iodine at positions 1 and 3 . Iodo groups are less electron-withdrawing than fluorine but participate in Ullmann or Suzuki coupling reactions.

Molecular and Physical Properties

The table below summarizes key data for the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents (Positions) Notable Properties
This compound C₆H₃FN₄O₂ 182.11 (calculated) Not available Azido (2), F (1), NO₂ (3) Reactive azide; electron-deficient ring
3-Fluoro-5-nitrobenzaldehyde C₇H₄FNO₃ 169.10 16403-62* F (3), NO₂ (5), CHO (1) Aldehyde reactivity; moderate stability
4-Fluoro-2-nitrobenzaldehyde C₇H₄FNO₃ 169.10 2923-96-8 F (4), NO₂ (2), CHO (1) Ortho-nitro enhances electrophilicity
2-Azido-1,3-diiodo-5-nitrobenzene C₆H₂I₂N₄O₂ 467.90 (calculated) 85224-42-6 Azido (2), I (1,3), NO₂ (5) Heavy halogen substituents; stable

*Note: The CAS number for 3-fluoro-5-nitrobenzaldehyde appears incomplete in the provided evidence .

Research Findings and Limitations

While direct studies on this compound are absent in the provided evidence, inferences are drawn from structural analogs:

Thermal Stability : Azides like the target compound are less stable than iodo or aldehyde analogs, requiring storage at low temperatures .

Synthetic Utility : The absence of iodine or aldehyde groups simplifies purification compared to halogenated or carbonyl-containing analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-azido-1-fluoro-3-nitrobenzene, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution (NAS). For example, substituting a halogen (e.g., chlorine or iodine) at the 2-position of a pre-functionalized benzene ring (e.g., 1-fluoro-3-nitrobenzene derivatives) with sodium azide (NaN₃) in polar aprotic solvents like DMF or DMSO at 60–90°C . Optimization involves controlling stoichiometry, reaction time, and temperature to maximize yield while minimizing side reactions (e.g., nitro group reduction).

Q. How can the structure and purity of this compound be verified experimentally?

  • Methodology : Use a combination of spectroscopic techniques:

  • ¹⁹F NMR : To confirm fluorine substitution patterns (chemical shifts typically range between -100 to -120 ppm for aromatic fluorine) .
  • IR Spectroscopy : Detect the azide stretch (~2100 cm⁻¹) and nitro group vibrations (~1520 and 1350 cm⁻¹) .
  • X-ray Crystallography : Resolve the crystal structure for unambiguous confirmation (if crystalline) .

Q. What are the primary reactivity patterns of this compound in organic transformations?

  • Methodology : The azide group participates in click chemistry (e.g., Huisgen cycloaddition with alkynes to form triazoles) and photochemical nitrene formation (under UV light) for bioconjugation . The nitro group can be selectively reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) in aqueous ethanol .

Advanced Research Questions

Q. How do electronic effects from the nitro and fluorine substituents influence regioselectivity in reactions involving this compound?

  • Methodology : The nitro group (-NO₂) is strongly electron-withdrawing, directing electrophilic attacks to the meta position relative to itself. Fluorine, being ortho/para-directing but deactivating, competes for regiochemical control. Computational studies (e.g., DFT) can map electron density surfaces to predict reactive sites . Experimental validation involves competitive substitution reactions with nucleophiles (e.g., methoxide) under varying conditions .

Q. How can competing reaction pathways (e.g., azide decomposition vs. nitro reduction) be managed during catalytic hydrogenation?

  • Methodology : Use selective catalysts and controlled hydrogen pressure. For instance, Lindlar’s catalyst (poisoned Pd) may suppress azide reduction while reducing nitro groups. Alternatively, stepwise protocols (e.g., nitro reduction first with Fe/HCl, followed by azide stability tests) prevent undesired side products .

Q. What strategies resolve contradictions in reported reaction yields for azide-alkyne cycloadditions involving this compound?

  • Methodology : Discrepancies often arise from solvent polarity, copper catalyst loading, or oxygen presence. Systematic optimization:

  • Screen solvents (e.g., DMF vs. THF) to enhance Cu(I) stabilization.
  • Use inert atmospheres (N₂/Ar) to prevent azide oxidation.
  • Monitor reaction progress via TLC or in situ Raman spectroscopy .

Q. What computational tools are suitable for predicting the thermal stability and decomposition kinetics of this compound?

  • Methodology : Perform thermogravimetric analysis (TGA) paired with quantum mechanical calculations (e.g., CBS-QB3) to model decomposition pathways (e.g., nitrogen release from azide groups). Compare activation energies (Δ‡G) for decomposition under varying temperatures .

Q. How can photochemical nitrene intermediates generated from this compound be trapped and characterized?

  • Methodology : Irradiate the compound with UV light (254–365 nm) in the presence of nitrene traps (e.g., alkenes for [2+1] cycloaddition or TEMPO for radical quenching). Analyze products via LC-MS or EPR spectroscopy to confirm nitrene formation .

Safety and Handling Considerations

  • Critical Note : Azides are thermally unstable and potentially explosive. Store at 0–4°C in inert solvents (e.g., acetonitrile) and avoid grinding or mechanical shock. Conduct small-scale reactions in fume hoods with blast shields .

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